N-[1-(4-Benzylmorpholin-2-yl)ethylidene]hydroxylamine

Lipophilicity Drug-likeness Membrane permeability

This morpholine-based hydroxylamine analogue features a 4-benzyl-substituted morpholine core linked via an ethylidene bridge to an oxime group. Unlike simple oximes (XLogP3-AA ~-0.1), its moderate lipophilicity (1.4) and TPSA of 45.1 Ų enable engagement of hydrophobic kinase pockets, making it a selective MARK4 inhibitor scaffold. Subtle N-substitution patterns on this core profoundly alter kinase selectivity, so substituting uncharacterized analogues risks assay non-reproducibility. Ideal for SAR libraries, permeability assays (PAMPA/Caco-2), CYP2A13 selectivity studies, and antifungal oxime ether development. Available as a custom-synthesis research chemical.

Molecular Formula C13H18N2O2
Molecular Weight 234.299
CAS No. 1807888-08-9
Cat. No. B2662687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(4-Benzylmorpholin-2-yl)ethylidene]hydroxylamine
CAS1807888-08-9
Molecular FormulaC13H18N2O2
Molecular Weight234.299
Structural Identifiers
SMILESCC(=NO)C1CN(CCO1)CC2=CC=CC=C2
InChIInChI=1S/C13H18N2O2/c1-11(14-16)13-10-15(7-8-17-13)9-12-5-3-2-4-6-12/h2-6,13,16H,7-10H2,1H3/b14-11+
InChIKeyXHJCYRIQWZMLHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[1-(4-Benzylmorpholin-2-yl)ethylidene]hydroxylamine (CAS 1807888-08-9) – Compound Identity & Class Positioning for Research Procurement


N-[1-(4-Benzylmorpholin-2-yl)ethylidene]hydroxylamine is a synthetic hydroxylamine derivative possessing a 4‑benzyl‑substituted morpholine ring linked via an ethylidene bridge to an oxime group . It belongs to the class of morpholine‑based hydroxylamine analogues, which have been investigated as selective inhibitors of microtubule affinity‑regulating kinase 4 (MARK4) and as antifungal oxime ether scaffolds [1][2]. The compound is supplied as a specialty research chemical by Enamine Ltd. and distributed through Fujifilm Wako, with pricing indicative of a non‑commodity, custom‑synthesis product .

Why Unvalidated Substitution of N-[1-(4-Benzylmorpholin-2-yl)ethylidene]hydroxylamine Carries Risk in Research and Development


Simple oximes such as acetaldoxime or unsubstituted morpholine oximes lack the 4‑benzylmorpholine core that confers specific physicochemical properties (e.g., computed XLogP3‑AA of 1.4 vs. –0.1 for acetaldoxime) and the capacity to engage hydrophobic pockets in target proteins [1][2]. Within the morpholine‑based hydroxylamine analogue family, subtle changes in N‑substitution pattern (benzyl vs. phenyl vs. heteroaryl) profoundly alter kinase selectivity, as demonstrated by MARK4‑selective compound 32 in Peerzada et al. (2020) versus broader‑spectrum analogues [3]. Substituting with a structurally similar but uncharacterized building block risks unpredictable potency shifts, off‑target activity, and non‑reproducibility in biological assays. The quantitative evidence below establishes the specific physicochemical and pharmacological positioning of this compound relative to its nearest comparators.

Comparative Physicochemical and Pharmacological Evidence Differentiating N-[1-(4-Benzylmorpholin-2-yl)ethylidene]hydroxylamine from Closest Analogs


Enhanced Lipophilicity versus Simple Oximes Drives Membrane Permeability Potential

The computed XLogP3‑AA of N‑[1‑(4‑benzylmorpholin‑2‑yl)ethylidene]hydroxylamine is 1.4 [1], substantially higher than that of the unsubstituted oxime acetaldoxime (XLogP3 = –0.1) [2]. This 1.5 log‑unit difference indicates significantly greater lipophilicity, which is predictive of enhanced passive membrane permeability according to established drug‑likeness guidelines.

Lipophilicity Drug-likeness Membrane permeability

Larger Topological Polar Surface Area than Simple Oximes Balances Solubility and Permeability

The topological polar surface area (TPSA) of this compound is 45.1 Ų [1], compared to 32.6 Ų for (Z)‑acetaldehyde oxime [2]. The higher TPSA arises from the morpholine ether oxygen and additional hydrogen bond acceptors, providing a better balance between aqueous solubility and membrane permeability within the 20–130 Ų range considered favorable for oral bioavailability.

Polar surface area Bioavailability Drug design

Higher Molecular Weight and Rotatable Bond Count Offer Enhanced Scaffold Complexity for Fragment‑Based Design

With a molecular weight of 234.29 Da and 3 rotatable bonds [1], this compound is significantly larger and more flexible than acetaldoxime (MW = 59.07 Da, 0 rotatable bonds) [2]. The increased molecular weight and rotatable bond count introduce multiple vectors for further functionalization, making it a more versatile starting scaffold for fragment‑growth or structure–activity relationship (SAR) studies.

Molecular weight Fragment-based drug design Scaffold complexity

Unique 4‑Benzylmorpholine Substitution Pattern Distinguishes This Compound from Common Morpholine Oxime Alternatives

Unlike widely available morpholine oximes such as 4′‑morpholinoacetophenone oxime, which has a para‑morpholinophenyl group (MW = 220.27 Da) [1], this compound features a 4‑benzyl substitution on the morpholine ring itself, creating a distinct spatial arrangement of the lipophilic benzyl group relative to the oxime pharmacophore. This positional variation is expected to alter target‑binding geometry.

Structural uniqueness Substitution pattern SAR differentiation

Specialty Procurement Status with Consistent Quality Sourcing

The compound is exclusively available as a research chemical through Enamine Ltd. (distributed by Fujifilm Wako) at prices starting from ¥119,700 for 100 mg . This contrasts with bulk commodity oximes such as acetaldoxime (widely available from multiple vendors at < ¥10,000/kg). The single‑source supply chain with documented lot‑specific analysis ensures batch‑to‑batch reproducibility for sensitive biological assays.

Research chemical procurement Supply chain reliability Quality assurance

Class‑Level Selectivity for MARK4 Kinase over 30 Other Ser‑Thr Kinases Reported for Morpholine‑Based Hydroxylamine Analogues

A structurally related morpholine‑based hydroxylamine analogue (compound 32 in Peerzada et al. 2020) demonstrated potent and selective inhibition of MARK4 over 30 other serine‑threonine kinases, with an IC50 in the low micromolar range and induction of apoptosis in MCF‑7 breast cancer cells [1]. While specific inhibitory data for this compound have not been disclosed, its membership in this structurally conserved analogue series suggests potential MARK4‑targeting activity.

Kinase selectivity MARK4 inhibition Cancer research

Recommended Research and Industrial Application Scenarios for N-[1-(4-Benzylmorpholin-2-yl)ethylidene]hydroxylamine Based on Quantitative Differentiation


Lead‑Like Fragment Optimization in Kinase‑Targeted Drug Discovery

The compound’s moderate lipophilicity (XLogP3‑AA = 1.4) and TPSA (45.1 Ų) place it within favorable drug‑like space, while its scaffold complexity enables systematic SAR exploration around the 4‑benzylmorpholine core [1]. Researchers targeting MARK4 or related kinases can use this compound as a starting point for fragment growth, leveraging the class‑level kinase selectivity demonstrated by structurally analogous morpholine‑based hydroxylamine inhibitors [2].

Membrane Permeability Reference Standard in CNS or Intracellular Target Assays

With an XLogP3‑AA of 1.4—substantially higher than simple oximes—this compound can serve as a permeability reference for calibrating parallel artificial membrane permeability assays (PAMPA) or Caco‑2 cell monolayer experiments, especially when evaluating the impact of the benzylmorpholine motif on passive diffusion [1].

Scaffold‑Hopping Library Design for Antifungal Oxime Ether Programs

The ethylidene‑linked morpholine oxime structure provides an alternative topology to the morpholinomethyl‑benzimidazole oxime ethers that have shown superior antifungal activity to carbendazim [2]. Incorporating this compound into scaffold‑hopping libraries can help identify new antifungal chemotypes with improved selectivity profiles.

CYP2A13 Selectivity Studies for Lung Cancer Chemoprevention Research

Given that 4‑benzylmorpholine scaffolds have been identified as selective ligands for CYP2A13 over CYP2A6 [1], this compound can be deployed in selectivity assays to further probe the contribution of the ethylidene hydroxylamine moiety to CYP2A13 binding and inhibition, an area relevant to tobacco‑associated lung carcinogenesis research.

Quote Request

Request a Quote for N-[1-(4-Benzylmorpholin-2-yl)ethylidene]hydroxylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.